2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Overview
Description
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a chemical compound that features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been shown to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-bearing compounds have been associated with the inhibition of several biochemical pathways related to their targets, such as tubulin polymerization, hsp90 function, trxr activity, hlsd1 function, alk2 signaling, p-gp function, and platelet-derived growth factor receptor β signaling .
Pharmacokinetics
Tmp-bearing compounds have been associated with various pharmacokinetic properties, which could potentially apply to 2-(3,4,5-trimethoxyphenyl)-1h-benzimidazole .
Result of Action
Tmp-bearing compounds have been associated with various cellular effects, such as apoptosis induction, cell cycle arrest, and inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
The 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole compound has been found to interact with several enzymes and proteins. For instance, compounds containing the trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The effects of this compound on cells are quite significant. It has been reported that this compound can inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Temporal Effects in Laboratory Settings
It is known that compounds with the TMP group have displayed notable anti-cancer effects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be fully investigated. Compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .
Metabolic Pathways
It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .
Transport and Distribution
It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are yet to be fully investigated. It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenethylamine: Known for its hallucinogenic effects.
3,4,5-trimethoxycinnamic acid: Studied for its cholinesterase inhibitory activity.
3,4,5-trimethoxybenzaldehyde: Used as a precursor in the synthesis of various bioactive compounds.
Uniqueness
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct biological activities compared to other trimethoxyphenyl derivatives. Its ability to inhibit multiple enzymes and modulate various signaling pathways makes it a versatile compound with potential therapeutic applications .
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZJKGVFZOUCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353843 | |
Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175714-45-1 | |
Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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